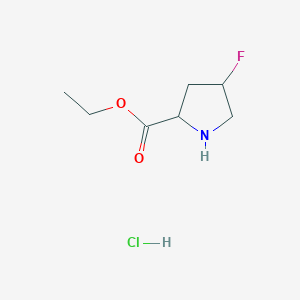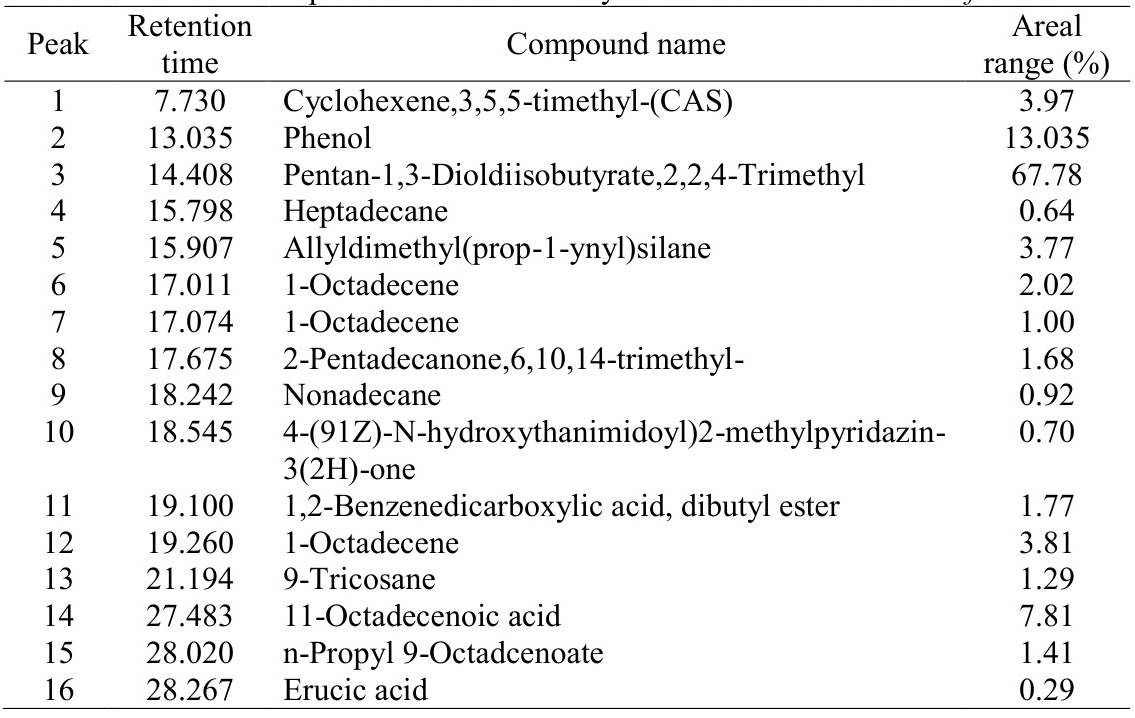
Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 58281-79-1) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₁ClFNO₂ and a molecular weight of 183.61 g/mol . It is commonly utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs. The compound is characterized by its ethyl ester group at position 2 and a fluorine atom at position 4 on the pyrrolidine ring. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for industrial applications. Commercial suppliers like BLD Pharmatech Ltd. and Suzhou ARTK MedChem Co., Ltd. offer this compound with purities ≥95%, typically in solid form .
Activité Biologique
Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a five-membered nitrogen-containing heterocycle. The presence of the fluorine atom at the 4-position enhances its chemical properties, leading to increased binding affinity with biological targets.
Synthesis
The synthesis of ethyl 4-fluoropyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-pyrrolidinecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction is often performed in inert solvents like dichloromethane at low temperatures to ensure selectivity and high yield .
The biological activity of ethyl 4-fluoropyrrolidine-2-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom significantly influences the compound's binding affinity, making it a valuable candidate for drug development. Its ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that may further interact with biological targets .
Enzyme Interaction Studies
Research indicates that ethyl 4-fluoropyrrolidine-2-carboxylate modulates enzyme activity, particularly in metabolic pathways. For instance, studies have shown that it can inhibit certain enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders .
Case Studies and Research Findings
- Neurological Applications : In a study examining the effects on neurotransmitter systems, ethyl 4-fluoropyrrolidine-2-carboxylate demonstrated significant inhibition of monoamine oxidase (MAO), an enzyme critical for neurotransmitter degradation. The IC50 value was reported at approximately 50 nM, indicating strong potency .
- Therapeutic Potential : A recent investigation into its analgesic properties revealed that this compound could reduce pain responses in animal models by modulating cannabinoid receptor activity. The study highlighted a reduction in pain perception comparable to established analgesics .
- Antitumor Activity : Preliminary research has indicated that ethyl 4-fluoropyrrolidine-2-carboxylate exhibits antiproliferative effects on cancer cell lines, with IC50 values ranging from 20 to 100 µM depending on the cell type. This suggests potential utility in cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-chloropyrrolidine-2-carboxylate | Contains Cl instead of F | Lower binding affinity compared to F |
| Ethyl 4-bromopyrrolidine-2-carboxylate | Contains Br instead of F | Similar activity but less selective |
| Ethyl 4-iodopyrrolidine-2-carboxylate | Contains I instead of F | Altered reactivity and lower stability |
The unique presence of fluorine in ethyl 4-fluoropyrrolidine-2-carboxylate enhances its metabolic stability and bioavailability compared to other halogenated derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride, and how can enantiomeric purity be ensured?
- The synthesis typically involves fluorination of pyrrolidine precursors followed by esterification and hydrochlorination. Key considerations include:
- Stereoselectivity : Use of chiral catalysts or resolving agents to control stereochemistry at the 2- and 4-positions of the pyrrolidine ring .
- Purification : Techniques like chiral HPLC or recrystallization to achieve >98% purity, as validated by polarimetry or chiral stationary-phase chromatography .
- Quality control : Certificates of Analysis (CoA) should report enantiomeric excess (ee) and residual solvent content .
Q. Which spectroscopic methods are critical for structural characterization of this compound?
- NMR : H and F NMR confirm fluorination position and ester group integrity. C NMR verifies carboxyester and pyrrolidine ring conformation .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClFNO) and detects isotopic patterns .
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, often using SHELX software for refinement .
Q. How should solubility and stability be managed during experimental design?
- Solubility : Test in DMSO, water, or ethanol (e.g., 25 µL at 10 mM in DMSO for stock solutions). Sonication or heating to 37°C may improve dissolution .
- Stability : Store at -80°C for long-term use (6 months) or -20°C for short-term (1 month). Avoid freeze-thaw cycles to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Use hybrid functionals (e.g., B3LYP) to model transition states and electron density maps. Key parameters include:
- Fluorine’s electron-withdrawing effect : Enhances electrophilicity at the pyrrolidine 2-position, facilitating nucleophilic attack .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess reaction barriers .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected F NMR shifts)?
- Case study : A downfield F NMR shift may indicate hydrogen bonding or crystal lattice effects.
- Verification : Re-run NMR in different solvents (e.g., CDCl vs. DO) to assess environmental sensitivity .
- Cross-validation : Use X-ray crystallography to correlate solid-state structure with solution-phase data .
Q. How does the fluoropyrrolidine scaffold influence bioactivity in drug discovery contexts?
- Mechanistic insights :
- Conformational rigidity : Fluorine restricts pyrrolidine ring puckering, enhancing target binding (e.g., protease inhibitors) .
- Metabolic stability : The C-F bond resists oxidative degradation, improving pharmacokinetic profiles .
- Experimental design : Pair in vitro binding assays (e.g., SPR) with molecular dynamics simulations to map interactions .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Dose curves : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Error handling : Report SEM/CI for triplicates and validate outliers via Grubbs’ test .
Q. How can batch-to-batch variability in synthesis impact reproducibility?
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations: Ester Groups

Key Findings :
- Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity compared to methyl esters, influencing solubility and membrane permeability. For instance, the ethyl derivative (CAS 58281-79-1) is less water-soluble than its methyl counterpart (CAS 131176-03-9), necessitating organic solvents like DMSO for dissolution .
- Salt vs. Free Base : The hydrochloride salt form (e.g., CAS 58281-79-1) improves crystallinity and shelf life compared to the free base (CAS 1523530-67-7), which may require stringent storage conditions .
Stereochemical Variations
Key Findings :
- Stereochemistry and Bioactivity : The (2R,4S) isomer (CAS 2901043-18-1) is often preferred in drug discovery due to its compatibility with enzymatic active sites. For example, it is used in synthesizing SGLT2 inhibitors for diabetes therapeutics .
- Cost Differences : Stereoisomers with rarer configurations (e.g., (2R,4S)) command higher prices due to complex synthesis routes. The (2S,4R) variant (CAS 58281-80-4) is priced lower at $163.00/g .
Halogen and Functional Group Modifications
Key Findings :
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making fluorinated derivatives (e.g., CAS 58281-79-1) more prevalent in CNS drugs .
- Difluoro Derivatives : Compounds like CAS 1363384-66-0 show increased rigidity due to geminal difluoro groups, which can improve binding affinity in receptor-targeted therapies .
Commercial and Research Considerations
- Storage and Handling : Most fluoropyrrolidine derivatives require storage at -20°C or under inert gas to prevent hydrolysis, especially in free base forms .
Propriétés
IUPAC Name |
ethyl 4-fluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGLVUKQFPIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















